molecular formula C9H13NO3 B139065 ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate CAS No. 154776-06-4

ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate

Cat. No.: B139065
CAS No.: 154776-06-4
M. Wt: 183.2 g/mol
InChI Key: FCYOAGITDZQJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazoline family, which is known for its significant biological and chemical properties. The presence of the allyl group and the carboxylic acid ethyl ester moiety makes this compound particularly interesting for various synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The reaction is often carried out in a flow reactor to improve safety and product purity .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow processes. The use of commercial manganese dioxide as a heterogeneous reagent in packed reactors has been reported to facilitate the oxidative aromatization of oxazolines to oxazoles . This method is advantageous due to its efficiency and the reduced risk of blockages compared to batch synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxazoles.

    Reduction: Alcohols.

    Substitution: Various substituted oxazolines depending on the reactants used.

Mechanism of Action

The mechanism of action of ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate involves its interaction with various molecular targets. The oxazoline ring can coordinate with metal ions, making it an effective ligand in catalytic processes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate is unique due to its combination of the allyl group and the carboxylic acid ethyl ester moiety. This combination enhances its reactivity and makes it suitable for a wider range of applications compared to simpler oxazoline derivatives .

Properties

CAS No.

154776-06-4

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate

InChI

InChI=1S/C9H13NO3/c1-3-5-8-10(6-7-13-8)9(11)12-4-2/h3,6-8H,1,4-5H2,2H3

InChI Key

FCYOAGITDZQJFC-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C=COC1CC=C

Canonical SMILES

CCOC(=O)N1C=COC1CC=C

Synonyms

3(2H)-Oxazolecarboxylic acid, 2-(2-propenyl)-, ethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.